molecular formula C19H23NO2 B187339 N-[(3,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine CAS No. 356093-63-5

N-[(3,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B187339
CAS No.: 356093-63-5
M. Wt: 297.4 g/mol
InChI Key: MXBNOXVVADBBNM-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of N-[(3,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the intermediate 3,4-dimethoxybenzaldehyde, which is then subjected to a series of reactions including reduction, cyclization, and amination to yield the final product. Industrial production methods often employ optimized reaction conditions and catalysts to enhance yield and purity.

Chemical Reactions Analysis

N-[(3,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into more saturated analogs.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the amine moiety. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: Research has explored its interactions with biological systems, including its potential as a ligand for certain receptors.

    Medicine: Preliminary studies suggest it may have therapeutic potential, particularly in the development of drugs targeting neurological pathways.

    Industry: Its unique chemical properties make it useful in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(3,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It is believed to modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions are still under investigation, but studies suggest it may influence neurotransmitter systems and other cellular processes.

Comparison with Similar Compounds

N-[(3,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine can be compared to other phenethylamine derivatives, such as:

    3,4-Dimethoxyphenethylamine: Similar in structure but lacks the tetrahydronaphthalene ring.

    Mescaline: Contains additional methoxy groups and is known for its psychoactive properties.

    2-(4-iodo-2,5-dimethoxyphenyl)-N-[(3,4-methylenedioxyphenyl)methyl]ethanamine: A more complex derivative with additional functional groups. The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2/c1-21-18-11-10-14(12-19(18)22-2)13-20-17-9-5-7-15-6-3-4-8-16(15)17/h3-4,6,8,10-12,17,20H,5,7,9,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXBNOXVVADBBNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC2CCCC3=CC=CC=C23)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40386118
Record name N-[(3,4-Dimethoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40386118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

356093-63-5
Record name N-[(3,4-Dimethoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40386118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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